molecular formula C21H16ClN3O2S B13378317 (5Z)-2-(3-chloro-4-methylanilino)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-(3-chloro-4-methylanilino)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one

Cat. No.: B13378317
M. Wt: 409.9 g/mol
InChI Key: KGNOVCNOGNYPQF-ZCXUNETKSA-N
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Description

1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazolidinone ring, and a chlorinated phenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16ClN3O2S/c1-3-10-25-16-7-5-4-6-14(16)17(20(25)27)18-19(26)24-21(28-18)23-13-9-8-12(2)15(22)11-13/h3-9,11H,1,10H2,2H3,(H,23,24,26)/b18-17-

InChI Key

KGNOVCNOGNYPQF-ZCXUNETKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/S2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)S2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the indole derivative with a thioamide and an appropriate electrophile.

    Chlorination and Methylation: The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorinating agents such as thionyl chloride and methylating agents like methyl iodide.

    Final Coupling: The final step involves coupling the chlorinated phenyl group with the thiazolidinone-indole intermediate under appropriate conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Cyclization: The compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of urease-producing organisms, leading to their death.

Comparison with Similar Compounds

1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

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